molecular formula C12H17ClN2O4 B1370162 METHYL 2-(S)-[N-CARBOBENZYLOXY]AMINO-3-AMINOPROPIONATE, HYDROCHLORIDE

METHYL 2-(S)-[N-CARBOBENZYLOXY]AMINO-3-AMINOPROPIONATE, HYDROCHLORIDE

Cat. No.: B1370162
M. Wt: 288.73 g/mol
InChI Key: OLOFLUKZNNTGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its protective benzyloxycarbonyl group, which prevents unwanted side reactions during synthesis.

Properties

Molecular Formula

C12H17ClN2O4

Molecular Weight

288.73 g/mol

IUPAC Name

methyl 3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride

InChI

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H

InChI Key

OLOFLUKZNNTGBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl

sequence

X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group.

    Esterification: The carboxylic acid group is esterified to form the methyl ester.

    Formation of the hydrochloride salt: The final product is obtained by converting the free base into its hydrochloride salt.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the protective benzyloxycarbonyl group.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is often used to remove the benzyloxycarbonyl group.

    Substitution: Reagents such as acyl chlorides and anhydrides are used for acylation reactions.

Major Products:

    Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.

    Reduction: The free amino acid after removal of the protective group.

    Substitution: Various acylated derivatives depending on the reagents used.

Chemistry:

  • Used as a building block in peptide synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Studied for its role in enzyme-substrate interactions.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for potential therapeutic applications.
  • Used in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of fine chemicals.
  • Employed in the synthesis of specialty chemicals for research and development.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride involves its role as a substrate or intermediate in various chemical reactions. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Upon removal of the protective group, the free amino acid can participate in further reactions, such as peptide bond formation.

Comparison with Similar Compounds

  • ®-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride
  • ®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid

Comparison:

    ®-Ethyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride: Similar in structure but with an ethyl ester instead of a methyl ester. This can affect the compound’s reactivity and solubility.

    ®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid: Lacks the ester group, which can influence its reactivity and applications in synthesis.

Uniqueness: ®-Methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate hydrochloride is unique due to its specific ester group, which can influence its reactivity and solubility, making it suitable for particular synthetic applications.

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